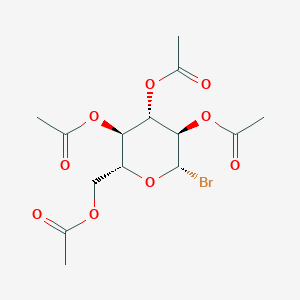
methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Overview
Description
Methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a triazole derivative that has been shown to possess promising biological activities, making it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate is not fully understood, but it is believed to act through several pathways. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also induces apoptosis, or programmed cell death, in cancer cells. In bacterial and fungal cells, it disrupts the cell membrane and inhibits the synthesis of essential proteins, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In bacterial and fungal cells, it disrupts cell membrane integrity and inhibits protein synthesis. In animal models, it has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising activities in various biological assays. However, it also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate. One potential direction is to further investigate its anticancer activities and develop it as a potential chemotherapeutic agent. Another direction is to explore its potential as a fungicide and insecticide in agriculture. Additionally, it could be investigated for its optical and electronic properties in material science. Finally, further studies are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and develop it as a useful tool for scientific research.
Scientific Research Applications
Methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising activities against cancer, bacterial and fungal infections, and inflammation. In agriculture, it has been tested as a potential fungicide and insecticide. In material science, it has been investigated for its optical and electronic properties.
properties
IUPAC Name |
methyl (E)-3-(5-fluoro-2-methylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c1-9-3-4-10(14)5-11(9)16-6-12(13(19)20-2)18-8-15-7-17-18/h3-8,16H,1-2H3/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEAYHKIKIXVIH-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C(=O)OC)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C(=O)OC)/N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(3-Fluorophenyl)methoxy]phenyl]methanol](/img/structure/B3150565.png)






![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
![methyl 5-methyl-2-oxo-1-phenethyl-3-[(Z)-(3,4,5-trimethoxyanilino)methylidene]-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B3150619.png)
![5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3150627.png)
![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)

